molecular formula C2H2FSi B14226443 CID 78064079

CID 78064079

Cat. No.: B14226443
M. Wt: 73.12 g/mol
InChI Key: DUFVZLKNPDIKSP-UHFFFAOYSA-N
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Description

Based on structural analogs described in , it is hypothesized to belong to the oscillatoxin family, a group of marine-derived polyketides with complex macrocyclic structures. Oscillatoxins are known for their bioactivity, including ion channel modulation and cytotoxicity .

Properties

Molecular Formula

C2H2FSi

Molecular Weight

73.12 g/mol

InChI

InChI=1S/C2H2FSi/c1-2(3)4/h1H2

InChI Key

DUFVZLKNPDIKSP-UHFFFAOYSA-N

Canonical SMILES

C=C(F)[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78064079” involves specific reaction conditions and reagents. The preparation methods typically include:

Industrial Production Methods: Industrial production of compound “this compound” involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78064079” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogenated hydrocarbons and other nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with altered chemical properties .

Scientific Research Applications

Compound “CID 78064079” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and pharmacological effects.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “CID 78064079” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing various biochemical pathways. Detailed studies have elucidated the molecular interactions and the resulting biological effects .

Comparison with Similar Compounds

Structural Analogues in the Oscillatoxin Family

lists oscillatoxin derivatives, including:

  • Oscillatoxin D (CID: 101283546)
  • 30-Methyl-oscillatoxin D (CID: 185389)
  • Oscillatoxin E (CID: 156582093)
  • Oscillatoxin F (CID: 156582092)

These compounds share a core macrocyclic lactone structure but differ in substituents (e.g., methyl groups, hydroxylation patterns). CID 78064079 is likely a structural variant with modifications influencing its polarity, stability, or binding affinity .

Physicochemical Properties

While direct data for this compound are unavailable, comparisons are drawn from structurally related boronic acids and heterocyclic compounds (). Key parameters include:

Property This compound (Inferred) Oscillatoxin D (CID 101283546) CAS 1046861-20-4 (CID 53216313)
Molecular Formula CₙHₘOₓ (Macrocycle) C₃₄H₅₄O₁₀ C₆H₅BBrClO₂
Molecular Weight ~600–800 Da 634.8 g/mol 235.27 g/mol
Log Po/w (XLOGP3) ~3.5–5.0 N/A 2.15
Solubility (ESOL) Low (≤0.1 mg/mL) Insoluble in water 0.24 mg/mL
Bioavailability Score ≤0.55 N/A 0.55
Key Functional Groups Lactone, hydroxyls Lactone, methyl, hydroxyls Boronic acid, halogen

Notes:

  • Oscillatoxins exhibit low solubility due to macrocyclic hydrophobicity, limiting their bioavailability .
  • Boronic acid derivatives (e.g., CAS 1046861-20-4) show higher solubility but lower molecular complexity .

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